molecular formula C16H17NO3S B1332983 Ethyl 4-acetyl-5-anilino-3-methyl-2-thiophenecarboxylate CAS No. 393802-93-2

Ethyl 4-acetyl-5-anilino-3-methyl-2-thiophenecarboxylate

Cat. No.: B1332983
CAS No.: 393802-93-2
M. Wt: 303.4 g/mol
InChI Key: JWLSUYJPIFPMSI-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-acetyl-5-anilino-3-methyl-2-thiophenecarboxylate typically involves the following steps:

    Formation of the Thiophene Ring: The thiophene ring is synthesized through a cyclization reaction involving a dicarbonyl compound and elemental sulfur.

    Introduction of Substituents: The acetyl, anilino, and methyl groups are introduced through various substitution reactions. For instance, the acetyl group can be added via Friedel-Crafts acylation, while the anilino group can be introduced through nucleophilic substitution.

    Esterification: The final step involves the esterification of the carboxyl group with ethanol to form the ethyl ester.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-acetyl-5-anilino-3-methyl-2-thiophenecarboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Ethyl 4-acetyl-5-anilino-3-methyl-2-thiophenecarboxylate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Ethyl 4-acetyl-5-anilino-3-methyl-2-thiophenecarboxylate involves its interaction with various molecular targets. The compound can bind to enzymes and receptors, altering their activity and leading to various biological effects. The specific pathways involved depend on the context of its use, such as its antimicrobial or anticancer properties .

Comparison with Similar Compounds

Ethyl 4-acetyl-5-anilino-3-methyl-2-thiophenecarboxylate can be compared with other thiophene derivatives, such as:

    Ethyl 4-acetyl-3-methyl-5-(phenylamino)thiophene-2-carboxylate: Similar structure but different substitution pattern.

    Mthis compound: Similar structure but with a methyl ester instead of an ethyl ester.

    4-Acetyl-5-anilino-3-methyl-2-thiophenecarboxylic acid: Similar structure but without the ester group.

Properties

IUPAC Name

ethyl 4-acetyl-5-anilino-3-methylthiophene-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NO3S/c1-4-20-16(19)14-10(2)13(11(3)18)15(21-14)17-12-8-6-5-7-9-12/h5-9,17H,4H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWLSUYJPIFPMSI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C(=C(S1)NC2=CC=CC=C2)C(=O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50377017
Record name ethyl 4-acetyl-5-anilino-3-methyl-2-thiophenecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50377017
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

303.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

393802-93-2
Record name ethyl 4-acetyl-5-anilino-3-methyl-2-thiophenecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50377017
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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